molecular formula C12H11NO2S B3126462 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 334017-72-0

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B3126462
M. Wt: 233.29 g/mol
InChI Key: BRCDIHVTPKLIQZ-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

0.2 g of methyl 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylate was dissolved in 10 ml methanol, 1 ml of 5N sodium hydroxide was added, and the mixture was heated under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.2 g of 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid.
Name
methyl 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][C:10]([CH3:17])=[C:11]([C:13]([O:15]C)=[O:14])[N:12]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][C:10]([CH3:17])=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
CC=1C=C(C=CC1)C=1SC(=C(N1)C(=O)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C=1SC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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